molecular formula C6H10N2O B12829861 2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol

2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol

Cat. No.: B12829861
M. Wt: 126.16 g/mol
InChI Key: WRHACXYMHWGBII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol: is an organic compound that features both an amino group and a hydroxyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of pyrrole with an appropriate amino alcohol under controlled conditions. For instance, the reaction of pyrrole with 2-aminoethanol in the presence of a catalyst can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, 2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable for research and development .

Biology: In biological research, this compound can be used to study the interactions between amino alcohols and biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments .

Medicine: The compound’s ability to interact with biological molecules makes it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups allow the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2-amino-2-(1H-pyrrol-3-yl)ethanol

InChI

InChI=1S/C6H10N2O/c7-6(4-9)5-1-2-8-3-5/h1-3,6,8-9H,4,7H2

InChI Key

WRHACXYMHWGBII-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C1C(CO)N

Origin of Product

United States

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